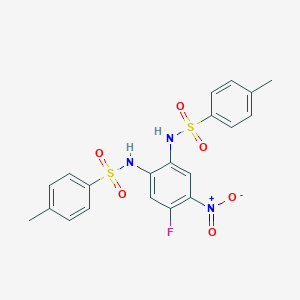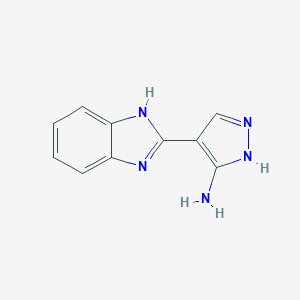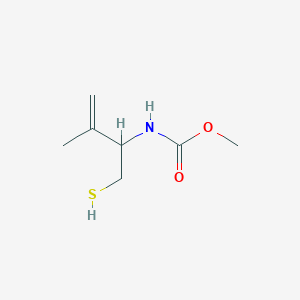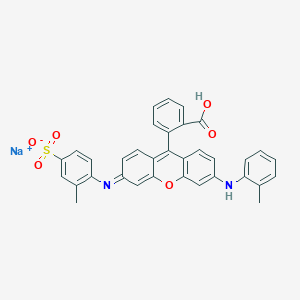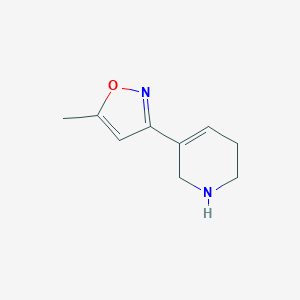
5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole, also known as MTEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in neurological and psychiatric disorders.
Mechanism Of Action
5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. mGluR5 is involved in the regulation of synaptic plasticity, learning and memory, and neuronal excitability. 5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole binds to the allosteric site of mGluR5 and prevents its activation by glutamate, which leads to a decrease in intracellular calcium signaling and downstream signaling pathways.
Biochemical And Physiological Effects
The blockade of mGluR5 by 5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole has been shown to have several biochemical and physiological effects. 5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole reduces the release of glutamate and other neurotransmitters, which can prevent excitotoxicity and reduce neuronal damage. 5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole also modulates the activity of other neurotransmitter systems, such as dopamine, serotonin, and GABA, which can have downstream effects on behavior and cognition. In addition, 5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole has been shown to have anti-inflammatory effects in animal models of neurodegeneration.
Advantages And Limitations For Lab Experiments
5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole has several advantages for lab experiments, including its high selectivity and potency for mGluR5, its ability to penetrate the blood-brain barrier, and its well-characterized pharmacokinetics and pharmacodynamics. However, 5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole also has some limitations, such as its potential off-target effects on other mGluR subtypes and its potential toxicity at high doses.
Future Directions
There are several future directions for research on 5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole. One area of interest is the development of more selective and potent mGluR5 antagonists that can be used as therapeutic agents. Another area of interest is the investigation of the role of mGluR5 in the pathophysiology of neurological and psychiatric disorders, and the potential use of 5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole as a tool compound to study these mechanisms. Finally, the use of 5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole in combination with other pharmacological agents or behavioral interventions may have synergistic effects on behavior and cognition, and further studies in this area are warranted.
Conclusion
In conclusion, 5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole is a selective antagonist of mGluR5 that has been extensively studied for its potential therapeutic applications in neurological and psychiatric disorders. The synthesis of 5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole has been optimized to improve yields and purity, and several variations of the method have been reported in the literature. 5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole acts by binding to the allosteric site of mGluR5 and preventing its activation by glutamate, which leads to a decrease in intracellular calcium signaling and downstream signaling pathways. 5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole has several advantages for lab experiments, including its high selectivity and potency for mGluR5, its ability to penetrate the blood-brain barrier, and its well-characterized pharmacokinetics and pharmacodynamics. However, 5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole also has some limitations, such as its potential off-target effects on other mGluR subtypes and its potential toxicity at high doses. Future research on 5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole may lead to the development of novel therapeutic agents and a better understanding of the role of mGluR5 in the pathophysiology of neurological and psychiatric disorders.
Synthesis Methods
The synthesis of 5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole involves several steps, starting from commercially available starting materials. The first step is the preparation of 5-methylisoxazole-3-carbaldehyde, which is then reacted with 3-aminotetrahydropyridine to obtain the final product, 5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole. The synthesis of 5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole has been optimized to improve yields and purity, and several variations of the method have been reported in the literature.
Scientific Research Applications
5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole has been extensively studied for its potential therapeutic applications in neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Huntington's disease, and traumatic brain injury. 5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole has also been investigated for its potential use in the treatment of addiction, anxiety, depression, and schizophrenia. In addition, 5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole has been used as a tool compound to study the role of mGluR5 in synaptic plasticity and learning and memory.
properties
CAS RN |
123686-29-3 |
|---|---|
Product Name |
5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole |
Molecular Formula |
C9H12N2O |
Molecular Weight |
164.2 g/mol |
IUPAC Name |
5-methyl-3-(1,2,3,6-tetrahydropyridin-5-yl)-1,2-oxazole |
InChI |
InChI=1S/C9H12N2O/c1-7-5-9(11-12-7)8-3-2-4-10-6-8/h3,5,10H,2,4,6H2,1H3 |
InChI Key |
KUJXUWANVKXVGT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)C2=CCCNC2 |
Canonical SMILES |
CC1=CC(=NO1)C2=CCCNC2 |
synonyms |
Pyridine, 1,2,3,6-tetrahydro-5-(5-methyl-3-isoxazolyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(4-Isopropylbenzamido)ethoxy]benzoic acid](/img/structure/B37622.png)
![[2-(Ethenyloxy)phenyl]methanol](/img/structure/B37623.png)
![3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde](/img/structure/B37624.png)

![3-Fluoro-4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol](/img/structure/B37627.png)
